ethyl (4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate
Description
Ethyl (4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate is a heterocyclic compound featuring a tetrahydropyrimidinone core substituted with three oxo groups (2,4,6-trioxo), a (4-bromo-3-methylphenyl) moiety at position 1, and an ethyl phenoxy acetate ester at position 4 of the benzene ring. This compound shares structural motifs with pharmaceuticals targeting kinases or metabolic enzymes, where the trioxo-pyrimidine scaffold mimics nucleobase interactions .
Properties
IUPAC Name |
ethyl 2-[4-[(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O6/c1-3-30-19(26)12-31-16-7-4-14(5-8-16)11-17-20(27)24-22(29)25(21(17)28)15-6-9-18(23)13(2)10-15/h4-11H,3,12H2,1-2H3,(H,24,27,29)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEQFZALMRORAT-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-diketone under acidic or basic conditions.
Bromination: The aromatic ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Synthesis of Ethyl (4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate
The synthesis of this compound typically involves multi-step reactions that combine various chemical precursors. For instance, it may be synthesized through a reaction involving ethyl acetoacetate and specific aromatic aldehydes under controlled conditions to yield the desired product. The synthesis process is crucial as it affects the purity and yield of the final compound.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activities against various bacterial strains. The presence of the bromine atom and the tetrahydropyrimidine structure enhances its interaction with microbial enzymes, potentially inhibiting their function.
- Anticancer Activity : Research has shown that derivatives of tetrahydropyrimidines can exhibit cytotoxic effects on cancer cells. This compound may similarly induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties. The ethoxy and phenoxy groups may contribute to reducing inflammation by modulating cytokine production or inhibiting inflammatory pathways.
Agrochemical Applications
The compound's structural characteristics suggest potential applications in agrochemicals:
- Herbicidal Activity : The unique molecular structure may allow it to act as a herbicide by disrupting metabolic pathways in plants. Its efficacy can be evaluated through field trials to determine its effectiveness against common weeds.
- Insecticidal Properties : Similar compounds have been developed as insecticides due to their ability to disrupt insect growth and development. This compound could be explored for its potential as an environmentally friendly insecticide.
Case Studies and Research Findings
Several studies have documented the synthesis and application of related compounds:
Mechanism of Action
The mechanism of action of ethyl (4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The brominated aromatic ring and pyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison with structurally related compounds:
Table 1: Structural Comparison of Ethyl (4-{(E)-[...]ylidene]methyl}phenoxy)acetate and Analogues
Key Research Findings and Implications
Bioactivity Correlation: Compounds with trioxotetrahydropyrimidinylidene scaffolds exhibit clustered bioactivity profiles, suggesting shared mechanisms such as enzyme inhibition or protein binding. Structural variations (e.g., substituent positions, ester groups) significantly modulate potency and selectivity . The ethyl ester in the target compound may enhance membrane permeability compared to methyl esters in analogues .
Synthetic Accessibility :
- Ethyl esters (e.g., target compound) are often synthesized via nucleophilic substitution or esterification under basic conditions (e.g., NaOH in aqueous/organic media), as seen in related tetrahydropyrimidine syntheses .
- Bromine substituents (as in the target compound) are typically introduced via electrophilic aromatic substitution, influencing downstream reactivity .
Pharmacophore Analysis: The trioxo-pyrimidinylidene group acts as a hydrogen-bond acceptor, mimicking nucleotide interactions in enzyme binding pockets. Substituents like bromine or methyl groups fine-tune hydrophobic interactions . Ethyl phenoxy acetate esters balance lipophilicity and solubility, critical for oral bioavailability .
Biological Activity
Ethyl (4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate is a complex organic compound with potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Ethyl group : Contributes to solubility and lipophilicity.
- Phenoxy group : Known for its role in biological interactions.
- Tetrahydropyrimidine moiety : Associated with various pharmacological effects.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies show that derivatives with similar structures inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Mechanism of action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
Several studies have reported the anticancer potential of related compounds:
- Case Study : A derivative showcased cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
- Research Findings : this compound demonstrated a dose-dependent inhibition of cell proliferation in cultured cancer cells .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers:
- Study Results : In animal models, administration of these compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels |
Table 2: Case Studies on Anticancer Activity
| Study | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Breast Cancer | 15 | Apoptosis via caspase activation |
| Study B | Lung Cancer | 20 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing ethyl (4-{(E)-[...]phenoxy)acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:
- Step 1 : Use a Biginelli-like reaction to form the tetrahydropyrimidinone core by reacting a substituted benzaldehyde (e.g., 4-bromo-3-methylbenzaldehyde) with a β-ketoester (e.g., ethyl acetoacetate) and urea derivatives under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduce the phenoxyacetate group via nucleophilic substitution or Mitsunobu reaction, using ethyl bromoacetate and a phenol intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., p-TsOH) to improve yield. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are common pitfalls?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The conjugated enone system may show deshielded signals (δ 6.5–7.5 ppm for aromatic protons; δ 160–180 ppm for carbonyl carbons) .
- IR : Strong absorption bands near 1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O ester) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium in the tetrahydropyrimidinone ring) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromo substituent on the phenyl ring enables Suzuki-Miyaura coupling. However, steric hindrance from the 3-methyl group may reduce reactivity.
- Experimental Design :
- Compare coupling efficiency with Pd(PPh₃)₄ vs. XPhos Pd G3 catalysts in THF/H₂O .
- Monitor regioselectivity using substituted boronic acids (e.g., electron-rich vs. electron-poor).
- Analyze results via GC-MS or LC-HRMS to quantify byproducts .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data for structural confirmation?
- Case Study : If X-ray data shows a planar tetrahydropyrimidinone ring but NMR suggests dynamic disorder:
- Perform variable-temperature NMR to detect tautomerism (e.g., enol ↔ keto forms).
- Use DFT calculations (e.g., Gaussian 16) to model energy barriers between conformers .
- Cross-validate with IR/Raman spectroscopy to identify hydrogen-bonding patterns .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Protocol :
- Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the compound’s aryl and carbonyl motifs.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity .
Data Contradiction Analysis
Example : Discrepancy in reaction yields reported for similar compounds in literature :
- Hypothesis : Divergent steric/electronic effects from substituents (e.g., 4-methoxy vs. 4-bromo groups) alter reaction pathways.
- Testing : Synthesize analogs with controlled substituent variations (e.g., -Br, -OCH₃, -NO₂) and compare yields under identical conditions.
- Tools : Use Hammett plots to quantify electronic effects on reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
